molecular formula C10H9N3O3 B11884075 Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Cat. No.: B11884075
M. Wt: 219.20 g/mol
InChI Key: ADMMFKHTTOLEBB-UHFFFAOYSA-N
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Description

Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core with a formyl group at the 6-position, a methyl group at the 7-position, and a carboxylate ester at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the Paal–Knorr condensation reaction can be employed to synthesize pyrrolo[2,3-d]pyrimidine derivatives . The reaction conditions often involve the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methyl and formyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would yield an alcohol derivative.

Scientific Research Applications

Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate involves its interaction with molecular targets such as kinases. It can inhibit the activity of enzymes like EGFR, Her2, VEGFR2, and CDK2, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its formyl and methyl groups, along with the carboxylate ester, contribute to its reactivity and potential therapeutic applications.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

methyl 6-formyl-7-methylpyrrolo[2,3-d]pyrimidine-2-carboxylate

InChI

InChI=1S/C10H9N3O3/c1-13-7(5-14)3-6-4-11-8(10(15)16-2)12-9(6)13/h3-5H,1-2H3

InChI Key

ADMMFKHTTOLEBB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=CN=C(N=C21)C(=O)OC)C=O

Origin of Product

United States

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